5-Methoxy-2-sulfanylbenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related sulfanylbenzoic acid derivatives involves complex reactions starting from various precursor materials. For instance, an approach to synthesize related compounds utilized readily available materials through a process that can be applied in the preparation of cardiotonic drugs like Sulmazole and Isomazole, highlighting a methodological basis for generating similar compounds (Lomov, 2019). Another study involved the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, offering insights into the synthesis processes that could potentially apply to 5-Methoxy-2-sulfanylbenzoic acid (Watanabe et al., 2010).
Molecular Structure Analysis
The molecular structure of sulfanylbenzoic acid derivatives has been explored through various spectroscopic techniques. The structural diversity of organotin complexes with similar compounds indicates a broad range of potential interactions and structural configurations, which could provide a framework for understanding the molecular structure of 5-Methoxy-2-sulfanylbenzoic acid (Ma et al., 2005).
Chemical Reactions and Properties
Sulfanylbenzoic acid derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional versatility. For instance, certain derivatives undergo transformations under acid catalysis, leading to unexpected products, which underscores the chemical reactivity of sulfanyl groups in benzoic acid derivatives (Nedolya et al., 2018).
Scientific Research Applications
Synthesis Applications
5-Methoxy-2-sulfanylbenzoic acid has been used in various synthesis applications. For instance, it's an intermediate in the preparation of cardiotonic drugs like Sulmazole and Isomazole. Lomov (2019) developed alternative approaches for its synthesis with total yields of 17% and 37% (Lomov, 2019). Furthermore, Watanabe et al. (2010) investigated its use in the synthesis of sulfanyl-substituted bicyclic dioxetanes, which have applications in chemiluminescence (Watanabe et al., 2010).
Analytical Chemistry
In the field of analytical chemistry, Bertorello (1967) reported the use of 5-Methoxy-2-sulfanylbenzoic acid in the quantitative determination of various compounds in an acid aqueous medium (Bertorello, 1967). This showcases its role in enhancing analytical methods.
Biochemical Studies
Ellman (1959) synthesized a water-soluble aromatic disulfide from 5-Methoxy-2-sulfanylbenzoic acid, which proved useful in determining sulfhydryl groups in biological materials (Ellman, 1959). This application is significant in biochemical research, particularly in studying protein structures and functions.
Photodynamic Therapy
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with 5-Methoxy-2-sulfanylbenzoic acid. These derivatives show potential for use as Type II photosensitizers in the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).
Environmental Chemistry
Negreira et al. (2009) developed a method for the determination of hydroxylated benzophenone UV absorbers in environmental water samples, where 5-Methoxy-2-sulfanylbenzoic acid played a role in the extraction and detection process (Negreira et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-methoxy-2-sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-11-5-2-3-7(12)6(4-5)8(9)10/h2-4,12H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRXETKKISMBSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321276 |
Source
|
Record name | 5-Methoxy-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-sulfanylbenzoic acid | |
CAS RN |
16807-37-7 |
Source
|
Record name | 16807-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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